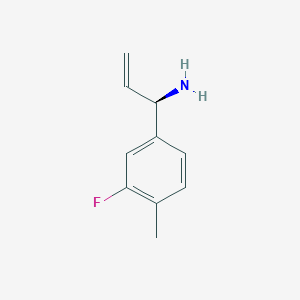
(2S)-2-Amino-2-(2-anthryl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(2-anthryl)acetic acid: is an organic compound that belongs to the class of amino acids It features an anthracene moiety attached to the alpha carbon of glycine, making it a unique derivative of amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-anthryl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes a series of reactions to introduce the amino and carboxyl groups.
Amination: Anthracene is first nitrated to form 2-nitroanthracene, which is then reduced to 2-aminoanthracene.
Carboxylation: The aminoanthracene is then subjected to carboxylation to introduce the carboxyl group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-Amino-2-(2-anthryl)acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the anthracene moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (2S)-2-Amino-2-(2-anthryl)acetic acid can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Protein Engineering: The compound can be incorporated into peptides and proteins to study their structure and function.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-2-(2-anthryl)acetic acid involves its interaction with specific molecular targets. The anthracene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and protein synthesis. Additionally, the amino and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals.
2-Aminopyridine: Utilized in the production of dyes and pharmaceuticals.
Uniqueness: (2S)-2-Amino-2-(2-anthryl)acetic acid is unique due to the presence of the anthracene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.
Propriétés
Formule moléculaire |
C16H13NO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(2S)-2-amino-2-anthracen-2-ylacetic acid |
InChI |
InChI=1S/C16H13NO2/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,17H2,(H,18,19)/t15-/m0/s1 |
Clé InChI |
NCMCIBYADCNBKT-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B15236064.png)

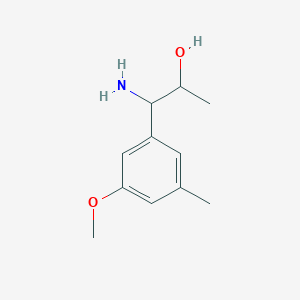
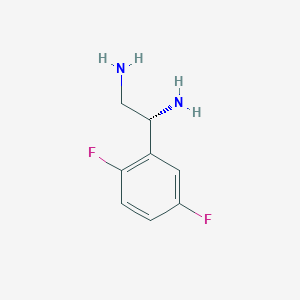
![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)
![(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol](/img/structure/B15236092.png)
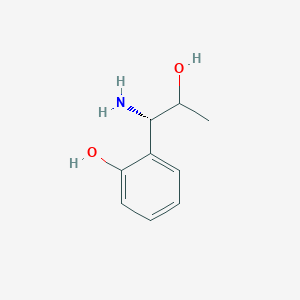
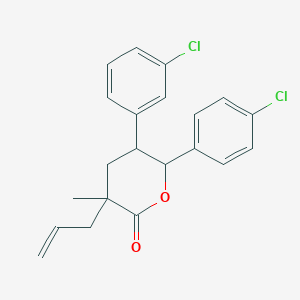

![(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236124.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)

